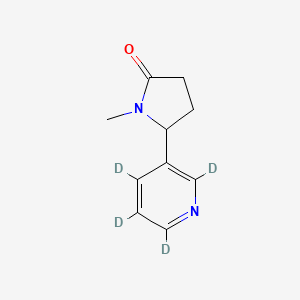

(Rac)-Cotinine-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H12N2O |

|---|---|

分子量 |

180.24 g/mol |

IUPAC名 |

1-methyl-5-(2,4,5,6-tetradeuterio-3-pyridinyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i2D,3D,6D,7D |

InChIキー |

UIKROCXWUNQSPJ-USSMZTJJSA-N |

異性体SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C)[2H] |

正規SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 |

製品の起源 |

United States |

Foundational & Exploratory

(Rac)-Cotinine-d4: A Technical Guide for Researchers

(Rac)-Cotinine-d4 is a deuterated form of cotinine (B1669453), the primary metabolite of nicotine (B1678760). In the realm of scientific research, particularly in pharmacology, toxicology, and clinical chemistry, stable isotope-labeled compounds like this compound serve as indispensable tools. While specific research literature explicitly detailing the use of the d4 variant is limited, its application is understood to parallel that of other deuterated cotinine analogs, such as cotinine-d3. This guide elucidates the principal applications of this compound, supported by established methodologies for related compounds.

Core Application: Internal Standard in Quantitative Analysis

The predominant use of this compound in research is as an internal standard (IS) for the accurate quantification of cotinine in biological matrices such as plasma, urine, and saliva. Mass spectrometry-based techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the gold standard for this purpose.

The function of a deuterated internal standard is to correct for variations that can occur during sample preparation and analysis. Because this compound is chemically identical to the analyte (cotinine) but has a different mass due to the presence of deuterium (B1214612) atoms, it co-elutes with cotinine during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for precise and accurate quantification of cotinine by measuring the ratio of the analyte's signal to the internal standard's signal.

Experimental Workflow for Cotinine Quantification

The following diagram illustrates a typical workflow for the quantification of cotinine in a biological sample using a deuterated internal standard like this compound.

Detailed Experimental Protocol: Cotinine Quantification by LC-MS/MS

The following is a representative protocol for the quantification of cotinine in human plasma using a deuterated internal standard. This protocol is based on established methods for cotinine analysis and is adaptable for the use of this compound.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Cotinine (Analyte Standard)

-

Human Plasma (or other biological matrix)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of cotinine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions of cotinine by serial dilution of the stock solution to create a calibration curve. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL).

-

Sample Preparation:

-

To 100 µL of plasma sample, add 50 µL of the this compound working solution and vortex briefly.

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and then centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge, load the sample, wash, and then elute the analyte and internal standard.

-

Evaporate the supernatant or the eluted solution to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate cotinine from other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cotinine: m/z 177.1 → 80.1

-

This compound: m/z 181.1 → 80.1 (Note: The exact mass transition for d4 may vary slightly depending on the position of the deuterium labels)

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of cotinine to this compound against the concentration of the cotinine standards.

-

Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from studies utilizing deuterated cotinine as an internal standard for LC-MS/MS analysis.

| Parameter | Biological Matrix | Concentration Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Cotinine | Plasma | 0.1 - 100 ng/mL | 0.05 ng/mL | 0.1 ng/mL | General LC-MS/MS Methods |

| Cotinine | Urine | 1 - 5000 ng/mL | 0.1 ng/mL | 0.5 ng/mL | General LC-MS/MS Methods |

| Cotinine | Saliva | 0.1 - 500 ng/mL | 0.05 ng/mL | 0.1 ng/mL | General LC-MS/MS Methods |

Potential Application in Pharmacokinetic Studies

Beyond its role as an internal standard, this compound has the potential to be used as a tracer in pharmacokinetic (PK) studies. In such studies, a known amount of the deuterated compound is administered, and its absorption, distribution, metabolism, and excretion (ADME) are tracked over time by collecting and analyzing biological samples. This allows researchers to study the metabolic fate of cotinine without administering the unlabeled, psychoactive compound, nicotine.

Signaling Pathway of Nicotine Metabolism

The diagram below illustrates the primary metabolic pathway of nicotine to cotinine, the context in which cotinine analysis is crucial.

Technical Guide: Synthesis and Purification of (Rac)-Cotinine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (Rac)-Cotinine-d4, an essential isotopically labeled internal standard for pharmacokinetic and metabolic studies of nicotine (B1678760). This document outlines a feasible synthetic pathway, detailed experimental protocols, purification strategies, and analytical characterization methods.

Introduction

This compound is the deuterated analog of cotinine (B1669453), the major metabolite of nicotine. Its use as an internal standard in quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for accurate and precise measurement of cotinine levels in biological matrices. The synthesis of this compound involves the introduction of four deuterium (B1214612) atoms onto the pyridine (B92270) ring of a suitable precursor, followed by the formation of the cotinine structure. This guide details a multi-step synthetic approach starting from commercially available deuterated pyridine.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process that begins with the preparation of a deuterated nicotine precursor, (Rac)-Nicotine-d4, which is subsequently oxidized to the final product. The general synthetic scheme is outlined below. The key strategic element is the early introduction of the deuterium labels on the pyridine ring.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of 3-Bromopyridine-d4

-

Reaction: Pyridine-d5 is brominated using bromine in fuming deuterated sulfuric acid (D₂SO₄) to yield 3-bromopyridine-d4.

-

Procedure:

-

To a solution of pyridine-d5 in fuming D₂SO₄, add bromine dropwise at a controlled temperature.

-

Heat the reaction mixture to facilitate bromination.

-

Upon completion, carefully pour the mixture onto ice and neutralize with a suitable base (e.g., NaOH or Na₂CO₃) to precipitate the product.

-

Extract the crude 3-bromopyridine-d4 with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by distillation.

-

Synthesis of Nicotinic acid-d4

-

Reaction: 3-Bromopyridine-d4 undergoes a Grignard reaction followed by carboxylation with carbon dioxide to form nicotinic acid-d4.

-

Procedure:

-

Prepare the Grignard reagent by reacting 3-bromopyridine-d4 with magnesium turnings in anhydrous THF.

-

Cool the Grignard solution to -78 °C and bubble in dry CO₂ gas or add crushed dry ice.

-

Allow the reaction to warm to room temperature and quench with water.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the nicotinic acid-d4.

-

Collect the product by filtration, wash with cold water, and dry.

-

Synthesis of Ethyl nicotinate-d4

-

Reaction: Nicotinic acid-d4 is esterified with ethanol (B145695) in the presence of an acid catalyst.

-

Procedure:

-

Reflux a mixture of nicotinic acid-d4, excess absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

-

After the reaction is complete, cool the mixture and neutralize with a weak base (e.g., NaHCO₃).

-

Extract the ethyl nicotinate-d4 with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify by distillation.

-

Synthesis of Myosmine-d4

-

Reaction: Ethyl nicotinate-d4 is condensed with N-vinylpyrrolidin-2-one in the presence of a strong base.

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add a mixture of ethyl nicotinate-d4 and N-vinylpyrrolidin-2-one to the sodium ethoxide solution at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the myosmine-d4 with an organic solvent.

-

Purify the crude product by column chromatography.

-

Synthesis of (Rac)-Nornicotine-d4

-

Reaction: Myosmine-d4 is reduced with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄).

-

Procedure:

-

Dissolve myosmine-d4 in a protic solvent like methanol (B129727) or ethanol.

-

Add sodium borohydride portion-wise at a controlled temperature (e.g., 0-15 °C).

-

Stir the mixture until the reduction is complete.

-

Remove the solvent under reduced pressure and work up the residue by adding water and extracting the product with an organic solvent.

-

Dry the organic extracts and concentrate to yield (Rac)-nornicotine-d4, which can be purified by distillation.

-

Synthesis of (Rac)-Nicotine-d4

-

Reaction: (Rac)-Nornicotine-d4 is N-methylated using a suitable methylating agent, such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).

-

Procedure:

-

Heat a mixture of (Rac)-nornicotine-d4, formaldehyde, and formic acid.

-

After the reaction is complete, cool the mixture and make it alkaline with a base (e.g., NaOH).

-

Extract the (Rac)-nicotine-d4 with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify by vacuum distillation.

-

Synthesis of this compound

-

Reaction: (Rac)-Nicotine-d4 is oxidized to this compound. A potential method involves the formation of a dibromo intermediate followed by debromination, which has been reported for the synthesis of ¹⁴C-cotinine from ¹⁴C-nicotine with a yield of 71%[1].

-

Procedure (adapted):

-

Convert (Rac)-Nicotine-d4 into dibromocotinine-d4 hydrobromide perbromide.

-

Carry out debromination using zinc dust in acetic acid to yield this compound.

-

Purify the final product using chromatographic techniques.

-

Purification of this compound

The purification of the final product is crucial to ensure high purity and accurate quantification in subsequent applications. A combination of techniques may be employed.

Caption: Purification workflow for this compound.

-

Liquid-Liquid Extraction: This initial step is used to separate the basic cotinine from acidic and neutral impurities. The crude product is dissolved in an acidic aqueous solution and washed with an organic solvent. The aqueous layer is then basified, and the cotinine-d4 (B602447) is extracted into an organic solvent.

-

Column Chromatography: Silica gel or alumina (B75360) can be used as the stationary phase with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate cotinine-d4 from less polar and more polar impurities.

-

Strong Cation Exchange (SCX) Chromatography: This is a highly effective technique for purifying basic compounds like alkaloids. The crude material is loaded onto an SCX column in an acidic solution. Neutral and acidic impurities are washed away. The desired cotinine-d4 is then eluted by washing the column with a basic solution (e.g., ammonia (B1221849) in methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate) can be used.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Data

| Step | Product | Starting Material | Expected Yield (%) |

| 1 | 3-Bromopyridine-d4 | Pyridine-d5 | 60-70 |

| 2 | Nicotinic acid-d4 | 3-Bromopyridine-d4 | 70-80 |

| 3 | Ethyl nicotinate-d4 | Nicotinic acid-d4 | 85-95 |

| 4 | Myosmine-d4 | Ethyl nicotinate-d4 | 50-60 |

| 5 | (Rac)-Nornicotine-d4 | Myosmine-d4 | 80-90 |

| 6 | (Rac)-Nicotine-d4 | (Rac)-Nornicotine-d4 | 70-80 |

| 7 | This compound | (Rac)-Nicotine-d4 | ~70[1] |

Table 2: Analytical Characterization Data

| Analysis | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC, GC-MS |

| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry |

| Structure Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Residual Solvents | As per ICH guidelines | GC-HS |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The outlined multi-step synthesis, starting from deuterated pyridine, offers a viable route to this important analytical standard. The purification strategy, combining extraction and chromatographic techniques, is designed to yield a final product of high chemical and isotopic purity, suitable for demanding applications in clinical and research settings. Adherence to the detailed experimental protocols and rigorous analytical characterization are paramount to ensure the quality and reliability of the synthesized this compound.

References

In Vivo Pharmacokinetics of (Rac)-Cotinine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Cotinine-d4 is the deuterium-labeled form of racemic cotinine (B1669453), the primary metabolite of nicotine (B1678760). Due to its longer half-life compared to nicotine, cotinine is a reliable biomarker for assessing tobacco smoke exposure. The use of deuterated analogs like this compound is crucial in pharmacokinetic studies, often as internal standards for quantitative analysis by mass spectrometry, to ensure accuracy and precision. Understanding the in vivo pharmacokinetic profile of cotinine is essential for toxicology studies, clinical monitoring of smoking cessation therapies, and in the development of new chemical entities that may interact with the same metabolic pathways. This guide provides an in-depth overview of the in vivo pharmacokinetics of cotinine, with a focus on the methodologies used for its study, under the assumption that the pharmacokinetic behavior of this compound is comparable to that of unlabeled cotinine.

Metabolic Pathways of Nicotine and Cotinine

The primary metabolic pathway of nicotine involves its conversion to cotinine, which is then further metabolized to trans-3'-hydroxycotinine (3HC). This process is predominantly mediated by the cytochrome P450 enzyme system, specifically CYP2A6 in the liver.

Metabolic conversion of nicotine to cotinine and 3-hydroxycotinine.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for cotinine from in vivo studies. It is important to note that this data is for unlabeled cotinine, as specific pharmacokinetic studies on this compound as the primary analyte are not extensively available. The data presented here is derived from studies in humans and animal models.

Table 1: Pharmacokinetic Parameters of Cotinine in Humans

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 5.9 (4.2-9.5) h | Human (Smokers) | Intravenous | [1] |

| Apparent Volume of Distribution (Vd) | 0.87 (0.51-1.14) L/kg | Human (Smokers) | Intravenous | [1] |

| Total Clearance (Cl_total) | 1.79 (1.08-2.59) mL/min/kg | Human (Smokers) | Intravenous | [1] |

| Renal Clearance (Cl_renal) | 1.31 (0.85-1.78) mL/min/kg | Human (Smokers) | Intravenous | [1] |

Table 2: Pharmacokinetic Parameters of Cotinine in Animal Models

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability (F) | 53% (after nicotine administration) | Male Sprague-Dawley Rats | Oral (gavage) | [2][3] |

| Half-life (t½) | Longer than nicotine | Male Sprague-Dawley Rats | IV, Oral, Inhalation (of nicotine) | [2][3] |

| Distribution | Highest levels in the kidney | Male Sprague-Dawley Rats | IV, Oral, Inhalation (of nicotine) | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics of this compound. The following sections outline typical experimental protocols for in vivo studies and bioanalytical sample analysis.

In Vivo Study Protocol (Animal Model)

A representative in vivo pharmacokinetic study in an animal model, such as the Sprague-Dawley rat, would follow this general protocol[2][3]:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the study.

-

Administration of this compound:

-

Intravenous (IV): The compound is administered as a bolus or infusion into a cannulated vein (e.g., jugular vein).

-

Oral (PO): The compound is administered via oral gavage.

-

Inhalation (INH): The animal is exposed to an aerosolized form of the compound in a nose-only inhalation chamber.

-

-

Sample Collection:

-

Blood samples are collected at multiple time points post-administration (e.g., 5, 10, 30 minutes, and 1, 2, 4, 6, 12, 24, 48 hours) from a cannulated artery (e.g., carotid artery) or via tail vein sampling.

-

Urine and feces can be collected over specified intervals using metabolic cages.

-

Tissues (e.g., brain, heart, lung, liver, kidney, muscle) can be collected at the end of the study.

-

-

Sample Processing:

-

Blood samples are centrifuged to separate plasma.

-

All biological samples are stored at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of cotinine and its metabolites in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein Precipitation: A simple and common method where a solvent like methanol (B129727) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.[4]

-

To a 25 µL plasma sample, add 200 µL of a working internal standard solution (e.g., Cotinine-d3 in methanol).

-

Vortex and centrifuge the mixture.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Liquid-Liquid Extraction (LLE): This method is used to separate the analyte from the matrix based on its solubility in two immiscible liquids.

-

Mix a 250 µL urine sample with a basic solution (e.g., 5N sodium hydroxide) and an internal standard solution.

-

Add an organic solvent (e.g., a mixture of methylene (B1212753) chloride and diethyl ether) and vortex.

-

Centrifuge to separate the layers and transfer the organic phase.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for injection.

-

-

-

Chromatographic Separation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

-

A reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column is typically employed.

-

The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for the analyte (e.g., Cotinine-d4) and the internal standard (e.g., Cotinine-d3).

-

Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The in vivo pharmacokinetics of cotinine are well-characterized, providing a solid foundation for its use as a biomarker and for understanding the disposition of nicotine. While specific pharmacokinetic data for this compound as a primary analyte is limited in publicly available literature, its primary role as an internal standard in bioanalytical methods is critical for obtaining high-quality pharmacokinetic data for nicotine and its metabolites. The methodologies outlined in this guide provide a comprehensive framework for conducting and interpreting in vivo pharmacokinetic studies of cotinine and related compounds. Future research focusing directly on the pharmacokinetic properties of deuterated analogs will further enhance our understanding of isotope effects on drug metabolism and disposition.

References

- 1. Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

(Rac)-Cotinine-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for (Rac)-Cotinine-d4, a deuterated isotopologue of cotinine (B1669453), the primary metabolite of nicotine (B1678760). Ensuring the chemical integrity of this stable isotope-labeled standard is critical for its use in quantitative bioanalysis, metabolic studies, and as an internal standard in mass spectrometry-based applications.

Core Chemical Properties

This compound, with the chemical formula C₁₀H₈D₄N₂O and a molecular weight of approximately 180.24 g/mol , is a synthetic compound where four hydrogen atoms on the pyridine (B92270) ring of cotinine have been replaced with deuterium.[1] This isotopic labeling provides a distinct mass shift, facilitating its use as an internal standard for the accurate quantification of unlabeled cotinine. As a stable isotope-labeled compound, this compound is not radioactive and does not require special radiological handling precautions.[2][3] However, its chemical stability is paramount for reliable experimental outcomes.

Recommended Storage Conditions and Stability

Proper storage is essential to prevent degradation and maintain the chemical and isotopic purity of this compound. The stability of the compound is dependent on temperature, solvent, and exposure to light and air.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions and expected shelf life for this compound in different forms. These recommendations are based on typical supplier guidelines for maintaining compound integrity.

| Form | Storage Temperature | Shelf Life |

| Pure (Neat) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Data compiled from supplier technical datasheets.[4]

General handling advice for isotopically labeled compounds suggests that for long-term storage, compounds should be protected from light and moisture.[2][5] While cotinine itself has been shown to be stable in biological samples like saliva under various conditions (including room temperature for short periods), for the pure analytical standard, adherence to the colder storage temperatures is crucial for long-term stability.[6][7]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound, particularly when used in regulated environments or long-term studies, a stability-indicating analytical method should be employed. This typically involves forced degradation studies to identify potential degradation products and validate that the analytical method can resolve the parent compound from any degradants. The following protocols are adapted from established methods for nicotine and other related compounds and are suitable for assessing the stability of this compound.[5][8][9]

Analytical Method

A validated stability-indicating HPLC or LC-MS/MS method is required. A reverse-phase C18 column is often suitable, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile.[8] Detection can be performed using UV-Vis or, for higher sensitivity and specificity, mass spectrometry. The use of deuterated internal standards, such as the compound itself in a separate stable stock, is best practice for accurate quantification.[10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 10-100 µg/mL).

-

Prepare a control sample stored under recommended conditions (-20°C or -80°C, protected from light).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 48 hours.[5]

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 48 hours.[5] Note that nicotine has shown degradation in alkaline media.[9]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 48 hours.[5] Significant degradation of nicotine has been observed under oxidative stress.[9]

-

Thermal Degradation: Incubate a solution of this compound at a high temperature (e.g., 60-80°C) for up to 10 days.[5][9]

-

Photostability: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze the samples using the validated stability-indicating method and compare the results to the control sample to determine the percentage of degradation.

Biological Context and Signaling Pathways

This compound is used to study the pharmacokinetics and biological effects of cotinine. Cotinine is the major metabolite of nicotine and is pharmacologically active, though less potent than its parent compound.[3][4] It interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs) and can influence downstream signaling pathways.[3][13]

Nicotine Metabolism to Cotinine

The primary metabolic pathway for nicotine in humans involves its conversion to cotinine, a two-step process predominantly occurring in the liver.[1]

Cotinine and nAChR Signaling

Cotinine acts as a weak agonist at various nAChRs.[3] Its interaction with these receptors, particularly the α7 subtype, can modulate downstream signaling cascades such as the Akt/GSK3β pathway, which is implicated in neuronal survival and cognitive function.[2]

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of this compound.

By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the integrity of this compound, leading to more accurate and reproducible scientific outcomes.

References

- 1. ClinPGx [clinpgx.org]

- 2. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 4. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS. | Semantic Scholar [semanticscholar.org]

- 7. ajrconline.org [ajrconline.org]

- 8. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Nicotine - Wikipedia [en.wikipedia.org]

- 13. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for (Rac)-Cotinine-d4

For researchers, scientists, and professionals in drug development requiring (Rac)-Cotinine-d4, several commercial suppliers offer this deuterated analog of cotinine (B1669453). This technical guide provides an overview of available suppliers, their product specifications, and general experimental protocols for its application, primarily as an internal standard in analytical testing.

Commercial Availability

This compound is available from a number of reputable chemical suppliers. The following table summarizes the product information gathered from publicly available data. It is important to note that detailed quantitative data, such as isotopic enrichment, is often proprietary and typically provided in the Certificate of Analysis (CoA) upon purchase.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| MedchemExpress | This compound | 350818-68-7 | C₁₀H₈D₄N₂O | 180.24 | >98% | Offered for research use.[1] |

| LGC Standards (formerly Toronto Research Chemicals) | rac-Cotinine | 15569-85-4 (unlabeled) | C₁₀H₁₂N₂O | 176.22 | >95% (HPLC) | Product code: TRC-C725004.[2] Note: While the product page is for the rac-Cotinine, LGC is a known supplier of stable isotope-labeled compounds. A specific page for the d4 version was not found, but custom synthesis may be an option. |

| PubChem | This compound | 350818-68-7 | C₁₀H₁₂N₂O | 180.24 | Not specified | PubChem is a database that lists chemical information and suppliers. |

Other potential suppliers may be identified through chemical sourcing platforms and should be evaluated for their product quality and documentation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₈D₄N₂O |

| Molecular Weight | 180.24 g/mol |

| CAS Number | 350818-68-7 |

| Appearance | Typically a solid |

| Storage | Recommended storage at -20°C for long-term stability.[1] |

Experimental Protocols

This compound is predominantly utilized as an internal standard in chromatographic and mass spectrometric methods for the quantification of cotinine in biological matrices. Below is a generalized experimental protocol for such an application.

Quantification of Cotinine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

1. Sample Preparation:

-

Matrix: Human plasma, serum, or urine.

-

Procedure:

-

Thaw biological samples to room temperature.

-

To a 100 µL aliquot of the sample, add a known concentration of this compound solution (internal standard).

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both cotinine and this compound. The exact m/z values will depend on the specific instrument and conditions.

-

3. Data Analysis:

-

Construct a calibration curve using known concentrations of unlabeled cotinine spiked into a blank matrix.

-

Calculate the ratio of the peak area of cotinine to the peak area of the internal standard (this compound) for each sample and standard.

-

Determine the concentration of cotinine in the unknown samples by interpolating from the calibration curve.

Logical Workflow

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative bioanalytical method.

As this compound is primarily a tool for analytical chemistry, its direct involvement in biological signaling pathways is not its intended application. The deuteration provides a mass shift that allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample preparation and analysis. This makes it an ideal internal standard for accurate and precise quantification. Researchers should always refer to the supplier's specific documentation for the most accurate and detailed information regarding their products.

References

Isotopic Purity of (Rac)-Cotinine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (Rac)-Cotinine-d4, a deuterated analog of cotinine (B1669453), the primary metabolite of nicotine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. The guide details the quantitative analysis of isotopic distribution, comprehensive experimental protocols for purity determination, and relevant biological signaling pathways.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. The data presented below is representative of commercially available this compound and is typically determined by mass spectrometry.

| Parameter | Value |

| Chemical Formula | C₁₀H₈D₄N₂O |

| Molecular Weight | 180.24 g/mol [1][2] |

| Overall Isotopic Purity | ≥ 98% |

| Isotopic Enrichment (d4) | ≥ 99% |

Isotopic Distribution:

| Isotopic Species | Abundance (%) |

| d0 (unlabeled) | < 0.5 |

| d1 | < 1.0 |

| d2 | < 1.0 |

| d3 | < 2.0 |

| d4 | ≥ 95.0 |

Note: The data presented in this table is a representative example. For lot-specific data, please refer to the Certificate of Analysis (COA) provided by the supplier.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Method

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic enrichment. The following is a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

2.1.2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

2.1.3. Mass Spectrometry (MS) Conditions

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 100-250.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Data Analysis: The isotopic distribution is determined by comparing the peak areas of the unlabeled cotinine (d0) and the deuterated species (d1, d2, d3, and d4). The isotopic purity is calculated as the percentage of the d4 peak area relative to the sum of all isotopic peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium (B1214612) labeling and to estimate isotopic enrichment.

2.2.1. Sample Preparation

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, Methanol-d4) suitable for NMR analysis.

-

Transfer the solution to a 5 mm NMR tube.

2.2.2. NMR Acquisition Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ²H (Deuterium) NMR spectra should be acquired.

-

¹H NMR: The absence or significant reduction of signals at the positions of deuteration confirms the isotopic labeling.

-

²H NMR: A single resonance corresponding to the deuterium atoms confirms their presence.

-

Data Analysis: The isotopic enrichment can be estimated by comparing the integral of the residual proton signal in the ¹H NMR spectrum with the integral of a non-deuterated proton signal in the molecule.

Signaling Pathways and Experimental Workflows

Cotinine, as the primary metabolite of nicotine, interacts with various biological systems. Its primary mechanism of action involves the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Cotinine is a weak agonist at several nAChR subtypes.[3] The activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal excitation and the activation of downstream signaling cascades. One of the key pathways activated is the PI3K/Akt pathway, which is involved in cell survival and proliferation.[4][5][6]

Caption: Activation of nAChR by cotinine leading to the PI3K/Akt signaling cascade.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for determining the isotopic purity of this compound.

Caption: A streamlined workflow for the synthesis and analysis of this compound.

References

- 1. tlcstandards.com [tlcstandards.com]

- 2. This compound | C10H12N2O | CID 76973746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: High-Throughput Analysis of Nicotine and its Metabolites in Biological Matrices using (Rac)-Cotinine-d4 and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of nicotine (B1678760) and its major metabolites, including cotinine (B1669453) and trans-3'-hydroxycotinine, in biological samples such as urine, serum, and plasma. The method utilizes (Rac)-Cotinine-d4 as an internal standard to ensure accuracy and precision. Sample preparation is streamlined using techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for clinical research, smoking cessation studies, and pharmacokinetic analysis in drug development.

Introduction

Nicotine is a primary psychoactive component of tobacco, and its metabolism is a key area of study for understanding tobacco dependence and exposure. The major metabolite of nicotine is cotinine, which has a longer half-life and is a reliable biomarker of nicotine exposure. Accurate quantification of nicotine and its metabolites is crucial for a variety of research applications. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high-quality quantitative results. This document provides detailed protocols for sample preparation and LC-MS/MS analysis.

Nicotine Metabolism Signaling Pathway

The metabolic conversion of nicotine to its primary metabolites is a critical pathway in understanding its physiological effects and clearance.

Figure 1: Simplified metabolic pathway of nicotine.

Experimental Protocols

Sample Preparation

Choice of sample preparation method depends on the biological matrix and the desired level of cleanup. Three common methods are detailed below.

a) Protein Precipitation (for Plasma/Serum)

This is a rapid method suitable for high-throughput analysis.

-

To 100 µL of plasma or serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound, at an appropriate concentration.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex briefly and inject into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) (for Urine, Plasma, Serum)

SPE provides a cleaner extract, reducing matrix effects.[1][2][3]

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

To 500 µL of sample, add 500 µL of 4% phosphoric acid and the internal standard, this compound.

-

Load the entire sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

c) Liquid-Liquid Extraction (LLE) (for Urine) [4]

LLE is a classic and effective method for sample cleanup.

-

To 250 µL of urine sample, add 50 µL of 5N NaOH and the internal standard, this compound.[4]

-

Add 1.5 mL of a 50:50 (v/v) mixture of methylene (B1212753) chloride and diethyl ether.[4]

-

Vortex for 2 minutes to extract the analytes.[4]

-

Centrifuge at 4,000 rpm for 5 minutes.[4]

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[4]

-

Reconstitute the residue in 200 µL of water for injection.[4]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Instrument parameters should be optimized for the specific system being used.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicotine | 163.2 | 130.1 |

| Cotinine | 177.2 | 98.1 |

| trans-3'-Hydroxycotinine | 193.2 | 80.1 |

| This compound (IS) | 181.2 | 102.1 |

| Nicotine-d4 (IS) | 167.2 | 134.1 |

Note: The MRM transition for this compound is predicted based on a +4 Da mass shift from Cotinine. It is recommended to optimize this transition on the specific instrument being used.

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

Figure 2: LC-MS/MS workflow for nicotine metabolite analysis.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of nicotine and its metabolites.

Table 1: Calibration Curve and Limit of Quantification (LOQ) Data

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |

| Nicotine | 1 - 500 | 1 |

| Cotinine | 1 - 1000 | 1 |

| trans-3'-Hydroxycotinine | 2 - 1000 | 2 |

Data is representative and may vary depending on the specific matrix and instrumentation.

Table 2: Precision and Accuracy Data

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

| Nicotine | Low | 5 | < 10% | ± 15% |

| Mid | 50 | < 10% | ± 15% | |

| High | 400 | < 10% | ± 15% | |

| Cotinine | Low | 5 | < 10% | ± 15% |

| Mid | 100 | < 10% | ± 15% | |

| High | 800 | < 10% | ± 15% | |

| trans-3'-Hydroxycotinine | Low | 10 | < 15% | ± 15% |

| Mid | 100 | < 15% | ± 15% | |

| High | 800 | < 15% | ± 15% |

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantitative analysis of nicotine and its metabolites in biological samples. The use of this compound as an internal standard ensures data of high accuracy and precision. The flexible sample preparation protocols allow for adaptation to different laboratory workflows and sample matrices, making this method a valuable tool for researchers, scientists, and drug development professionals.

References

- 1. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

Application Note: High-Throughput Analysis of Urinary Cotinine Using (Rac)-Cotinine-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of cotinine (B1669453), the primary metabolite of nicotine (B1678760), in human urine. The method employs (Rac)-Cotinine-d4 as an internal standard (IS) to ensure accuracy and precision, making it suitable for clinical research, smoking cessation programs, and exposure biomonitoring. The protocol utilizes a simple and rapid sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides a reliable means of determining smoking status and assessing exposure to tobacco smoke.

Introduction

Cotinine is a well-established biomarker for assessing exposure to nicotine from tobacco products and other sources.[1][2] Its longer half-life of 16-18 hours, compared to nicotine's 3 hours, makes it a more reliable indicator of tobacco use.[1] Accurate quantification of urinary cotinine is crucial for various applications, including clinical diagnostics, epidemiological studies, and monitoring the efficacy of smoking cessation therapies.[2][3]

The use of a stable isotope-labeled internal standard is essential for correcting variations in sample preparation and instrument response. This compound is an ideal internal standard for this application due to its chemical similarity to the analyte and its distinct mass, which allows for precise and accurate quantification by mass spectrometry. This application note provides a detailed protocol for the determination of urinary cotinine using this compound and LC-MS/MS.

Experimental

Materials and Reagents

-

Cotinine standard (Sigma-Aldrich)

-

This compound (Toronto Research Chemicals)

-

HPLC-grade methanol (B129727) (Honeywell)

-

HPLC-grade acetonitrile (B52724) (Honeywell)

-

Formic acid (Sigma-Aldrich)

-

Ammonium acetate (B1210297) (Fisher Scientific)

-

Ultrapure water (Millipore)

-

Human urine (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500)

-

Analytical Column (e.g., Raptor Biphenyl column)

Preparation of Standards and Solutions

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of cotinine in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

-

Prepare a series of working standard solutions of cotinine by diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Working Solution:

-

Prepare a 100 ng/mL working solution of this compound by diluting the stock solution with acetonitrile.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 10,000 rpm for 5 minutes to pellet any particulate matter.[1]

-

To 100 µL of the urine supernatant, add 100 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 800 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase A.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, hold at 5% B for 0.9 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cotinine | 177.1 | 80.0 | 25 |

| This compound | 181.1 | 80.0 | 25 |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery.

Linearity: The calibration curve for cotinine was linear over the concentration range of 2.5 ng/mL to 1000 ng/mL. The coefficient of determination (r²) was greater than 0.995.

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 7.5 | < 5% | < 5% | 95-105% |

| Medium | 75 | < 5% | < 5% | 97-103% |

| High | 750 | < 3% | < 4% | 98-102% |

Recovery: The recovery of cotinine from urine was determined to be greater than 95% at all QC levels.

Workflow Diagram

Caption: Workflow for urinary cotinine analysis.

Signaling Pathway Diagram

Cotinine itself is a metabolite and does not have a classical signaling pathway. The relevant pathway is the metabolism of nicotine to cotinine.

References

- 1. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Saliva Cotinine Using (Rac)-Cotinine-d4 Internal Standard by LC-MS/MS

For Research Use Only.

Abstract

This application note provides a detailed protocol for the quantitative analysis of cotinine (B1669453) in human saliva using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs (Rac)-Cotinine-d4 as a stable isotope-labeled internal standard (ISTD) to ensure accuracy and precision. This method is highly sensitive and specific, making it suitable for assessing exposure to tobacco smoke in both smokers and non-smokers. The protocol covers saliva sample collection, preparation via solid-phase extraction (SPE), LC-MS/MS instrument parameters, and data analysis.

Introduction

Cotinine, the primary metabolite of nicotine (B1678760), is the preferred biomarker for determining tobacco smoke exposure due to its longer half-life (approximately 16-19 hours) compared to nicotine (1-2 hours). Saliva is an ideal matrix for biomonitoring as it can be collected non-invasively, which is particularly advantageous in clinical and research settings. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification. This document outlines a validated LC-MS/MS method for the determination of cotinine in saliva.

Experimental Protocols

Materials and Reagents

-

Cotinine (certified reference standard)

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Blank human saliva (from non-smokers with no environmental tobacco smoke exposure)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Equipment

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

96-well plates (optional, for high-throughput analysis)

-

SPE manifold

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cotinine and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of cotinine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Standards: Prepare calibration standards by spiking blank saliva with the cotinine working standard solutions to achieve a desired concentration range (e.g., 0.1 - 500 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank saliva in the same manner as the calibration standards, using a separate stock solution of cotinine.

Saliva Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect saliva samples using a collection device such as a Salivette® or by passive drool. Centrifuge the samples to remove any particulate matter.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of saliva sample, calibration standard, or QC sample.

-

Internal Standard Addition: Add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution to each tube (except for double blanks).

-

Precipitation and Dilution: Add 200 µL of water and vortex mix. Some protocols may use a protein precipitation step with acetonitrile at this stage.

-

SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

-

Sample Loading: Load the prepared saliva sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).

-

Elution: Elute the cotinine and this compound from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters and may require optimization for your specific instrumentation.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Capillary Voltage | 0.5 - 3.5 kV |

| MRM Transitions | Cotinine: m/z 177 → 80, 177 → 98[1] |

| This compound: m/z 181 → 80, 181 → 100 |

Data Presentation

Method Performance Characteristics

The performance of the method should be validated according to established guidelines. Typical performance characteristics are summarized below.

| Parameter | Typical Value |

| Calibration Curve Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL[2][3] |

| Limit of Quantification (LOQ) | 0.1 - 0.2 ng/mL[2][4][5] |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Interpretation of Salivary Cotinine Levels

The interpretation of cotinine levels can vary based on the population and the specific research question. General guidelines are provided below.

| Exposure Level | Typical Salivary Cotinine Concentration (ng/mL) |

| Non-smoker (no exposure) | < 1 |

| Passive Smoker (secondhand exposure) | 1 - 10 |

| Active Smoker | > 100 |

Mandatory Visualization

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Low level saliva cotinine determination and its application as a biomarker for environmental tobacco smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: (Rac)-Cotinine-d4 for Quantifying Tobacco Smoke Exposure

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is the biomarker of choice for quantifying exposure to tobacco smoke due to its longer half-life (16-20 hours) compared to nicotine (2-3 hours).[1][2][3] This makes cotinine levels in biological fluids a more stable and reliable indicator of both active and passive smoking. To ensure the accuracy and precision of analytical methods, a stable isotope-labeled internal standard, such as (Rac)-Cotinine-d4, is employed. This internal standard mimics the chemical behavior of the analyte (cotinine) during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.[1] These application notes provide detailed protocols for the quantification of cotinine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. While the specific examples below may utilize cotinine-d3, the principles and procedures are directly applicable to this compound.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of cotinine in various biological matrices using LC-MS/MS with a deuterated internal standard.

Table 1: Typical LC-MS/MS Method Performance for Cotinine Quantification

| Parameter | Plasma/Serum | Urine | Saliva | Dried Blood Spots |

| Linearity Range (ng/mL) | 0.5 - 1,000[4][5] | 1 - 1,000[6] | 0.5 - 500 | 0.25 - 250[7] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.20[4][5] | 1[6] | ~0.5 | <0.25[7] |

| Limit of Detection (LOD) (ng/mL) | 0.13[4][5] | ~0.5 | ~0.2 | Not Reported |

| Intra-assay Imprecision (%CV) | <5%[4][5] | <15% | <15% | <10% |

| Inter-assay Imprecision (%CV) | <10%[4][5] | <15% | <15% | <10% |

| Analytical Recovery (%) | >95%[4][5] | >90%[6] | >80%[8] | Not Reported |

| Matrix Effect (%) | <10%[4][5] | <15% | <20% | Negligible[7] |

Table 2: Example Mass Spectrometry Parameters for Cotinine and Cotinine-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Cotinine | 177.3[9] | 80.0[9][10] | Positive ESI[10] |

| 177.0 | 98.0[10] | Positive ESI[10] | |

| Cotinine-d3 (Internal Standard) | 180.3[9] | 80.0[9] | Positive ESI[9] |

| 180.0 | 100.0[10] | Positive ESI |

Note: The exact mass transitions for this compound may differ slightly and should be optimized in the user's own mass spectrometer.

Experimental Protocols

The following are generalized protocols for the analysis of cotinine in biological fluids. It is essential to validate these methods in your own laboratory.

Protocol 1: Cotinine Analysis in Human Plasma/Serum using LC-MS/MS

1. Materials and Reagents

-

This compound (Internal Standard)

-

Cotinine standard

-

LC-MS grade acetonitrile, methanol (B129727), and water

-

Formic acid

-

Human plasma/serum (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates

2. Sample Preparation (Automated SPE) [4][5]

-

Spiking: To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected cotinine levels).

-

Dilution: Add 200 µL of 4% phosphoric acid and vortex.

-

SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the diluted sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[10]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), positive mode.[10]

4. Data Analysis

-

Integrate the peak areas for cotinine and this compound.

-

Calculate the peak area ratio (cotinine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of cotinine in the samples from the calibration curve.

Protocol 2: Cotinine Analysis in Urine using LC-MS/MS

1. Materials and Reagents

-

Same as Protocol 1, with the substitution of human urine for plasma/serum.

2. Sample Preparation (Protein Precipitation) [9]

-

Spiking: To 50 µL of urine, add 10 µL of this compound internal standard working solution.

-

Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

-

Transfer: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under nitrogen.

-

Reconstitution: Reconstitute in 100 µL of mobile phase.

3. LC-MS/MS Analysis

-

Follow the same LC-MS/MS parameters as in Protocol 1.

4. Data Analysis

-

Follow the same data analysis procedure as in Protocol 1.

Visualizations

Caption: Metabolic pathway of nicotine to cotinine and 3-hydroxycotinine.

Caption: Experimental workflow for cotinine quantification.

Caption: Logical relationship of using an internal standard for accurate quantification.

References

- 1. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Quantification of cotinine in dried blood spots as a biomarker of exposure to tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A liquid chromatography-mass spectrometry method for nicotine and cotinine; utility in screening tobacco exposure in patients taking amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. academic.oup.com [academic.oup.com]

Application Note: Analysis of (Rac)-Cotinine-d4 in Environmental Water Samples using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is a well-established biomarker for assessing exposure to tobacco smoke. Its presence in environmental water sources, such as wastewater and surface water, serves as an indicator of tobacco use within a population and can be used in wastewater-based epidemiology to track public health trends. (Rac)-Cotinine-d4, a deuterated analog of cotinine, is an ideal internal standard for the quantitative analysis of cotinine in complex matrices like environmental water samples. Its use in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the extraction and quantification of this compound in various environmental water samples. The methodology is designed to offer high sensitivity and robustness for reliable environmental monitoring and research.

Analytical Method

The determination of this compound in environmental water samples is performed using a validated LC-MS/MS method following solid-phase extraction (SPE) for sample cleanup and pre-concentration.

Key Experimental Protocols

1. Sample Collection and Preservation:

-

Collect 24-hour composite wastewater influent samples or grab samples from surface water sources in clean, amber glass bottles.

-

To minimize degradation of target analytes, transport samples to the laboratory on ice and store at 4°C if processed within 48 hours. For longer storage, freeze samples at -20°C.[1]

2. Sample Preparation and Solid-Phase Extraction (SPE):

-

Thaw frozen samples completely at room temperature.

-

Filter the water samples through a 0.2 μm regenerated cellulose (B213188) (RC) syringe filter to remove particulate matter.[2]

-

Spike a known amount of this compound working standard into the filtered water sample.

-

SPE Cartridge Conditioning:

-

Condition an Oasis HLB (30 mg, 1 cc) SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.[2] Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-filtered and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

-

Elution:

-

Elute the analyte with 1 mL of methanol into a clean collection tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting conditions (e.g., 95:5 Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid).

-

3. LC-MS/MS Analysis:

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the specific instrument.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The MRM transitions for this compound should be determined by infusing a standard solution. Based on data for similar deuterated cotinine standards, the expected transitions would be:

-

Quantifier: m/z 181.2 > 80.1

-

Qualifier: m/z 181.2 > 101.1

-

-

For comparison, the transitions for non-labeled Cotinine are typically m/z 177.1 > 98.0 (quantifier) and m/z 177.1 > 80.0 (qualifier).[3][4]

-

-

Data Presentation

The following tables summarize the quantitative performance of methods for the analysis of cotinine in environmental water samples, which are analogous to the expected performance for this compound as an internal standard.

Table 1: Method Detection and Quantification Limits for Cotinine in Water Samples

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Wastewater | - | 2.7 - 54.9 ng/L | [2] |

| Wastewater | - | 0.2 - 1.0 µg/L | [5][6] |

| Urine (for comparison) | 0.156 µg/L | 2.5 µg/L | [3] |

Table 2: Recovery Rates of Cotinine from Spiked Water Samples

| Matrix | Spiking Level | Recovery (%) | Reference |

| Wastewater | Not Specified | 76 - 103% | [2] |

| Wastewater | Not Specified | 95 - 112% | [5][6] |

| Urine (for comparison) | 22 - 660 µg/L | 107 - 117% | [3] |

Table 3: Observed Concentrations of Cotinine in Environmental Water Samples

| Location | Water Type | Concentration Range | Reference |

| Santiago de Compostela, Spain | Sewage | 0.3 - 1.9 µg/L | [5][6] |

| Italian Cities | Wastewater | Not specified, used for consumption estimates | |

| Australian WWTP | Wastewater Influent | 9.2 - 7430 ng/L | [2] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.